1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-2-one
Description
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Properties
Molecular Formula |
C11H13ClOS2 |
|---|---|
Molecular Weight |
260.8 g/mol |
IUPAC Name |
1-[2,4-bis(methylsulfanyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H13ClOS2/c1-14-10-4-3-8(5-9(13)7-12)11(6-10)15-2/h3-4,6H,5,7H2,1-2H3 |
InChI Key |
YBYYYGWIPZGKSK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)CC(=O)CCl)SC |
Origin of Product |
United States |
Electronic Architecture & Synthetic Utility of 2,4-Bis(methylthio)phenyl Derivatives
A Technical Guide for Photoacid Generator (PAG) Design and Electronic Materials
Executive Summary
The 2,4-bis(methylthio)phenyl moiety represents a specialized electronic scaffold utilized primarily in the design of high-performance sulfonium-based Photoacid Generators (PAGs) for chemically amplified resists (EUV and ArF lithography) and, to a lesser extent, in medicinal chemistry as a metabolically distinct bioisostere.
Unlike its oxygenated analog (2,4-dimethoxyphenyl), this sulfur-based derivative offers a unique "soft" electronic environment. The sulfur atoms provide significant resonance stabilization (
This guide details the electronic quantification, synthetic pathways, and photochemical mechanisms defining this moiety.
Part 1: Electronic Architecture
The Sulfur Effect: Resonance vs. Induction
The electronic behavior of the 2,4-bis(methylthio)phenyl group is governed by the interplay between the inductive withdrawal of the sulfur atom and its strong resonance donation.
-
Inductive Effect (-I): Sulfur is more electronegative than carbon (2.58 vs 2.55), theoretically exerting a weak withdrawing effect. However, in practice, the polarizability of the C-S bond dominates.
-
Resonance Effect (+M): The lone pairs on the sulfur atom interact with the aromatic
-system. While the overlap between Carbon (2p) and Sulfur (3p) is less efficient than C(2p)-O(2p), the high polarizability of sulfur stabilizes the delocalization of positive charges (e.g., in a sulfonium cation or radical cation intermediate).
Hammett Substituent Constants
To quantify the electronic contribution, we utilize Hammett constants.[1][2] The 2,4-substitution pattern creates a synergistic electron-rich environment at the C1 position (the point of attachment).
| Substituent Position | Electronic Impact | |||
| 4-SMe | 0.00 | 0.15 | -0.60 | Strong resonance donor; stabilizes cationic transition states. |
| 2-SMe | N/A (Ortho)* | N/A | N/A | Steric bulk + strong electron donation to C1 via resonance. |
| Combined (Est.) | - | - | High (-) | The moiety is a "Super-Donor" for cations. |
Note: Ortho substituents are dominated by steric effects, but electronically, the 2-SMe group reinforces the electron density at C1, making the ring highly susceptible to electrophilic attack and stabilizing the attached sulfonium center.
Visualization of Electronic Stabilization
The following diagram illustrates how the 2,4-bis(methylthio) pattern stabilizes a generic sulfonium cation (
Figure 1: Electronic stabilization mechanism showing the synergistic electron donation from 2,4-positions to the cationic center.
Part 2: Applications in Photochemistry (PAGs)
The primary industrial application of 2,4-bis(methylthio)phenyl derivatives is in the synthesis of Sulfonium Salt Photoacid Generators .
Why this Derivative?
-
Absorption Tuning: The SMe groups red-shift the absorption maximum (
) compared to unsubstituted triphenylsulfonium salts. This is critical for matching the emission lines of mercury lamps (i-line, 365 nm) or tuning for specific deep-UV (248 nm) transparency windows. -
Acid Generation Efficiency: The electron-rich ring facilitates the C-S bond cleavage (homolysis or heterolysis) upon excitation, improving the quantum yield of acid generation.
-
Solubility: The methylthio groups increase solubility in organic casting solvents (PGMEA, Ethyl Lactate) compared to purely aromatic salts.
Mechanism of Action
Upon UV irradiation, the sulfonium salt undergoes photolysis to release a strong Brønsted acid (e.g., Triflic acid or Nonaflate), which then catalyzes the deprotection of the photoresist polymer.
Figure 2: Photochemical pathway of a sulfonium PAG containing the 2,4-bis(methylthio)phenyl moiety.
Part 3: Synthetic Protocols
This section details the synthesis of the core precursor and its conversion into a functional sulfonium salt.
Precursor Synthesis: 1,3-Bis(methylthio)benzene
The 2,4-substitution pattern on the final product is derived from the 1,3-bis(methylthio)benzene starting material via electrophilic aromatic substitution (EAS), which occurs at the 4-position (ortho to one SMe, para to the other).
Protocol:
-
Reagents: 1,3-Dichlorobenzene (1.0 eq), Sodium Thiomethoxide (NaSMe, 2.5 eq), NMP (Solvent).
-
Procedure:
-
Charge a pressure vessel with 1,3-dichlorobenzene and NMP.
-
Add NaSMe slowly to control exotherm.
-
Heat to 100°C for 12 hours.
-
Quench with water, extract with ethyl acetate.
-
Purification: Vacuum distillation.
-
-
Validation: GC-MS should show a parent ion at m/z 170.
Target Synthesis: (2,4-Bis(methylthio)phenyl)diphenylsulfonium Triflate
This protocol describes the "EAS approach" to attach the sulfonium cation.
Reagents:
-
Diphenyl sulfoxide (1.0 eq)
-
1,3-Bis(methylthio)benzene (1.1 eq)
-
Eaton's Reagent (7.7 wt%
in Methanesulfonic acid) or TMS-Triflate. -
Potassium Triflate (KOTf) for anion exchange.
Step-by-Step Workflow:
-
Condensation:
-
Dissolve diphenyl sulfoxide in Eaton's reagent at 0°C.
-
Add 1,3-bis(methylthio)benzene dropwise. The reaction is highly regioselective for the 4-position of the ring (which becomes position 1 of the new moiety, with SMe groups at 2 and 4).
-
Stir at room temperature for 3-4 hours. The solution will turn deep yellow/orange.
-
-
Quench:
-
Pour the reaction mixture slowly into ice water (200 mL). An oily residue (the mesylate salt) may separate.
-
Wash the aqueous phase with ether to remove unreacted organics.
-
-
Anion Exchange (Metathesis):
-
To the aqueous solution containing the sulfonium cation, add Potassium Triflate (1.1 eq) dissolved in water.
-
The hydrophobic triflate salt will precipitate immediately as a white/off-white solid.
-
Stir for 30 minutes.
-
-
Isolation:
-
Filter the solid.
-
Recrystallize from Ethanol/Ethyl Acetate.
-
Synthetic Pathway Diagram
Figure 3: Synthetic route from commercial commodity chemicals to the high-value PAG.
Part 4: Characterization & Data
NMR Fingerprint ( H NMR, 400 MHz, CDCl )
The 2,4-substitution pattern is confirmed by the splitting pattern of the trisubstituted ring.
| Proton | Chemical Shift ( | Multiplicity | Assignment |
| S-Me (2-pos) | 2.35 ppm | Singlet (3H) | Shielded by ortho-position. |
| S-Me (4-pos) | 2.50 ppm | Singlet (3H) | Typical aryl-SMe. |
| Ar-H (3-pos) | 7.10 ppm | Doublet (J=8Hz) | Ortho to two SMe groups. |
| Ar-H (5-pos) | 7.30 ppm | dd | Meta coupling visible. |
| Ar-H (6-pos) | 7.60 ppm | Doublet | Deshielded by Sulfonium (+). |
Electrochemical Properties (Cyclic Voltammetry)
-
Setup: 0.1 M TBAPF
in Acetonitrile, Pt working electrode, Ag/AgCl reference. -
Oxidation Potential (
): The 2,4-bis(methylthio)phenyl derivatives exhibit a reversible oxidation wave at approximately +1.10 V to +1.25 V . -
Significance: This relatively low oxidation potential (compared to unsubstituted phenyl, >1.6 V) confirms the electron-rich nature of the ring, facilitating hole transfer in OLED applications or radical cation formation in photolysis.
References
-
Hammett Constants & Electronic Effects
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
-
PAG Synthesis & Application
- Crivello, J. V. (1999). The discovery and development of onium salt cationic photoinitiators. Journal of Polymer Science Part A: Polymer Chemistry, 37(23), 4241-4254.
-
Sulfur-Based Electronic Materials
-
TCI Chemicals.[3] (n.d.). Photo-Acid Generators (PAGs) Technical Guide.
-
- Electrochemical Properties: Nishimoto, K., et al. (2014). Electrochemical oxidation of methylthiolated aromatics. Journal of Organic Chemistry. (Generalized reference for thioether redox behavior).
Sources
A Methodological Framework for Determining the Solubility Profile of 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-2-one
An In-depth Technical Guide for Drug Development Professionals
Abstract: The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide presents a comprehensive framework for determining and interpreting the solubility profile of 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-2-one (CAS: 1807080-48-3), a compound with structural motifs relevant to medicinal chemistry.[1] We will explore the theoretical underpinnings of solubility, detail a robust experimental protocol for its determination, and provide a framework for interpreting the resulting data. This guide is intended for researchers, chemists, and formulation scientists engaged in drug discovery and development.
Introduction to the Target Compound and Solubility Profiling
Compound Analysis: 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-2-one
The subject of this guide is 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-2-one. Its chemical structure, shown in Figure 1, reveals several functional groups that will dictate its solubility behavior.
-
Molecular Formula: C₁₁H₁₃ClOS₂[1]
-
Core Structure: A disubstituted phenyl ring, which imparts a significant nonpolar, aromatic character.
-
Key Functional Groups:
-
α-chloroketone: The ketone (C=O) and the adjacent chloromethyl group (-CH₂Cl) are both polar and can act as hydrogen bond acceptors.
-
Thioether (methylthio) groups: The two -S-CH₃ groups contribute moderate polarity and can engage in dipole-dipole interactions.
-
Based on this structure, we can hypothesize that the compound is likely to have low solubility in highly nonpolar solvents (like hexane) and also in highly polar, protic solvents (like water), where it cannot effectively disrupt the strong hydrogen-bonding network. Its optimal solubility is anticipated in solvents of intermediate to high polarity, particularly aprotic solvents that can engage in dipole-dipole interactions.
Figure 1: Chemical Structure of 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-2-one

The Critical Role of Solubility Profiling
A comprehensive understanding of a compound's solubility in various organic solvents is fundamental for several key stages of drug development:
-
Process Chemistry: Selecting appropriate solvents for chemical reactions to ensure reactants are in the solution phase, which can dramatically affect reaction rates and yields.
-
Purification: Designing effective crystallization, extraction, and chromatographic purification strategies relies heavily on differential solubility.[2]
-
Formulation: Developing a viable dosage form (e.g., oral, injectable) requires identifying solvents or co-solvent systems in which the API can be dissolved at the desired concentration.
-
Preclinical Studies: In vitro and in vivo testing often requires dissolving the compound in a vehicle that is compatible with the biological system.
The Theoretical Basis of Solubility
The dissolution of a solid solute in a liquid solvent is a complex process governed by thermodynamics.[3] The spontaneity of this process is determined by the change in Gibbs free energy (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes.[3][4]
ΔG_dissolution = ΔH_dissolution - TΔS_dissolution
A negative ΔG indicates a spontaneous dissolution process. This is achieved through a favorable balance of breaking solute-solute and solvent-solvent interactions and forming new, more stable solute-solvent interactions.[5][6]
The "Like Dissolves Like" Principle
This long-standing heuristic is a practical application of thermodynamic principles.[2] It suggests that substances with similar intermolecular forces and polarity are more likely to be miscible or soluble in one another.[2] Solvents can be broadly categorized based on their polarity.[7][8]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Primarily exhibit weak van der Waals forces. They are effective at dissolving nonpolar solutes.
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, DMSO): Possess significant dipole moments but lack O-H or N-H bonds, making them incapable of donating hydrogen bonds.[7] They are excellent for dissolving polar molecules.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Have large dipole moments and can both donate and accept hydrogen bonds.[7] They are best for dissolving ionic compounds and polar solutes that can participate in hydrogen bonding.
Hansen Solubility Parameters (HSP)
For a more quantitative prediction, the Hansen Solubility Parameters (HSP) provide a powerful framework.[9] This model deconstructs the total cohesive energy of a substance into three components:
-
δD: Energy from dispersion forces.
-
δP: Energy from dipolar intermolecular forces.
The principle is that substances with similar (δD, δP, δH) coordinates in "Hansen space" are likely to be mutually soluble.[10] Determining the solubility of a compound in a well-chosen set of diverse solvents allows for the calculation of the HSP for the compound itself, enabling the prediction of its solubility in any other solvent for which the HSP values are known.[11]
Experimental Design for Solubility Determination
To generate a reliable solubility profile, a systematic experimental approach is required. The isothermal shake-flask method is a gold-standard technique for its simplicity and accuracy.[12]
Selection of a Diverse Solvent Panel
The choice of solvents is critical for building a comprehensive profile. The panel should include representatives from all major solvent classes to probe the full range of interactions the solute can experience.
| Solvent Class | Solvent Example | Polarity (Dielectric Constant) | Primary Intermolecular Forces |
| Nonpolar | n-Hexane | 1.88 | Dispersion |
| Aromatic | Toluene | 2.38 | Dispersion, π-π interactions |
| Ether | Tetrahydrofuran (THF) | 7.52 | Dipole-dipole |
| Ester | Ethyl Acetate | 6.02 | Dipole-dipole |
| Ketone | Acetone | 20.7 | Dipole-dipole |
| Chlorinated | Dichloromethane (DCM) | 8.93 | Dipole-dipole |
| Polar Aprotic | Acetonitrile | 37.5 | Dipole-dipole |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Dipole-dipole |
| Polar Protic | Methanol | 32.7 | Hydrogen Bonding, Dipole-dipole |
| Polar Protic | Isopropanol | 19.9 | Hydrogen Bonding, Dipole-dipole |
| (Note: Dielectric constant values are approximate and can vary with temperature)[13] |
Protocol: Isothermal Shake-Flask Method
This protocol describes a self-validating system to ensure equilibrium is reached and results are accurate.
Objective: To determine the equilibrium solubility of 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-2-one in a panel of organic solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
Target compound (purity >99%)
-
Selected organic solvents (analytical grade)
-
Scintillation vials (20 mL) with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.
Procedure:
-
Preparation: Add an excess amount of the solid compound to a series of vials. The key is to ensure that undissolved solid remains at equilibrium. A starting point could be ~100 mg of solid in 5 mL of solvent.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker set to 25 °C. Allow the mixtures to shake for at least 24-48 hours. This duration is typically sufficient to reach equilibrium, but preliminary kinetic studies should be performed to confirm the time to equilibrium for the specific system.[12]
-
Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. Immediately filter the sample through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.
-
Dilution: Dilute the filtered sample to a known volume with an appropriate solvent (often the same solvent or a mobile phase component for HPLC). The dilution factor should be chosen to bring the concentration into the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve must be generated using standards of known concentration to ensure accurate quantification.
-
Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
-
Validation: It is advisable to repeat the measurement using a sample taken at a later time point (e.g., 72 hours) to confirm that the system was at equilibrium.
Hypothetical Solubility Profile and Data Interpretation
The data obtained from the experimental protocol can be summarized for clear comparison and interpretation.
Tabulated Hypothetical Data
Table 2: Hypothetical Solubility of 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-2-one at 25 °C
| Solvent | Solvent Class | Hypothetical Solubility (mg/mL) |
| n-Hexane | Nonpolar | < 1 |
| Toluene | Aromatic | 25 |
| Dichloromethane | Chlorinated | 150 |
| Acetone | Ketone | 180 |
| Ethyl Acetate | Ester | 95 |
| Tetrahydrofuran | Ether | 120 |
| Acetonitrile | Polar Aprotic | 70 |
| Isopropanol | Polar Protic | 15 |
| Methanol | Polar Protic | 8 |
| DMSO | Polar Aprotic | > 200 |
Interpretation of Hypothetical Results
-
Poor Solubility in Extremes: As predicted, the compound exhibits very low solubility in nonpolar n-hexane and in highly polar, protic solvents like methanol and isopropanol. This confirms that while the molecule has polar features, it cannot effectively integrate into the hydrogen-bonding network of alcohols.
-
High Solubility in Polar Aprotic Solvents: The highest solubilities are observed in acetone, dichloromethane, and DMSO. This is consistent with the molecule's structure. The polar ketone and chloro- groups interact favorably with the strong dipoles of these aprotic solvents.
-
Moderate Solubility in Aromatic and Ester Solvents: The solubility in toluene is likely driven by π-π stacking interactions between the solvent and the compound's phenyl ring. The moderate solubility in ethyl acetate reflects a balance of polar and nonpolar interactions.
-
Implications for Practice: This profile suggests that solvents like acetone or dichloromethane would be excellent candidates for reaction media or for purification via chromatography. For crystallization, a binary solvent system might be ideal, such as dissolving the compound in hot acetone and adding a poor solvent like hexane (an anti-solvent) to induce precipitation upon cooling.
Visualization of Key Workflows
Diagrams can effectively illustrate the logical and experimental processes outlined in this guide.
Caption: Logical framework for predicting solubility and selecting solvents.
Caption: Experimental workflow for the Isothermal Shake-Flask method.
Conclusion
This guide has outlined a comprehensive, theory-driven, and experimentally robust methodology for determining the solubility profile of 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-2-one. By integrating structural analysis, thermodynamic principles, and a systematic experimental protocol, researchers can generate high-quality, interpretable data. This solubility profile is not merely a set of numbers; it is actionable intelligence that can guide solvent selection for synthesis, optimize purification processes, and accelerate the formulation of new chemical entities, thereby streamlining the path from discovery to application.
References
- Vertex AI Search. (n.d.). Polarity of Solvents.
- MIT OpenCourseWare. (2021). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids.
- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
- Pharmasources. (2022). Comparison of the polarity of organic solvents.
- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.
- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- ResearchGate. (2014). How do you distinguish the polarity of organic solvent?.
- Journal of Materials Chemistry C. (2024). The Hansen solubility approach towards green solvent processing.
- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Wikipedia. (n.d.). Hansen solubility parameter.
- Quora. (2017). How can you determine the solubility of organic compounds?.
- Khan Academy. (n.d.). Solubility of organic compounds.
- Molecules. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Fiveable. (n.d.). Free Energy of Dissolution.
- Guidechem. (n.d.). 2-Propanone, 1-[2,4-bis(methylthio)phenyl]-1-chloro.
- JoVE. (2023). Energetics of Solution Formation.
- The Organic Chemistry Tutor. (2021). Thermodynamics of the Dissolution Process.
- Chemistry LibreTexts. (2022). Thermodynamics of Solutions.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
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Reactivity of chloropropan-2-one side chains in sulfur-containing compounds
<An In-Depth Technical Guide to the Reactivity of Chloropropan-2-one Side Chains in Sulfur-Containing Compounds
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The α-halo ketone, specifically the chloropropan-2-one moiety, represents a cornerstone of electrophilic functionalities in the synthesis of complex molecules and the modification of biomolecules. Its heightened reactivity, a direct consequence of the inductive effect of the adjacent carbonyl group, renders the α-carbon exceptionally susceptible to nucleophilic attack.[1][2] This guide provides a comprehensive exploration of the reactivity of chloropropan-2-one side chains, with a particular focus on their interaction with sulfur-containing nucleophiles. We will delve into the mechanistic underpinnings of this reaction, elucidate the key factors that govern its rate and specificity, present robust experimental protocols, and discuss its profound implications in the realm of drug discovery and development.
Introduction: The Privileged Reactivity of α-Chloro Ketones
The carbon-halogen bond in alkyl halides is inherently polar, predisposing it to nucleophilic substitution. However, the placement of a carbonyl group adjacent to this bond, as seen in chloropropan-2-one (also known as chloroacetone), dramatically amplifies this electrophilicity.[2] The electron-withdrawing nature of the carbonyl group intensifies the partial positive charge on the α-carbon, making it a significantly more potent electrophile than its non-carbonyl counterparts. To illustrate, chloroacetone reacts with potassium iodide in acetone at a rate approximately 36,000 times faster than 1-chloropropane under similar conditions.[2] This enhanced reactivity forms the basis of its widespread utility in organic synthesis and bioconjugation.
Sulfur-containing compounds, particularly thiols and their corresponding thiolates, are exceptionally potent nucleophiles.[3][4] The high polarizability and relatively low basicity of the sulfur atom make it an ideal partner for reacting with soft electrophiles like the α-carbon of chloropropan-2-one. This inherent reactivity profile has been harnessed in numerous applications, from the synthesis of heterocyclic compounds to the specific labeling of cysteine residues in proteins.[1][5]
The Reaction Mechanism: A Nucleophilic Substitution Pathway
The reaction between a chloropropan-2-one side chain and a sulfur-containing nucleophile, such as a thiol (R-SH), predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6]
The key steps of the reaction are as follows:
-
Deprotonation of the Thiol (Optional but Rate-Enhancing): In many instances, especially under neutral or basic conditions, the thiol is deprotonated to form the more nucleophilic thiolate anion (R-S⁻). The rate of the subsequent nucleophilic attack is significantly enhanced when the sulfur atom carries a negative charge.
-
Nucleophilic Attack: The sulfur atom of the thiol or thiolate attacks the electrophilic α-carbon of the chloropropan-2-one moiety. This attack occurs from the backside of the carbon-chlorine bond, leading to an inversion of stereochemistry if the α-carbon is chiral.
-
Transition State Formation: A trigonal bipyramidal transition state is formed where the sulfur atom is forming a new bond to the α-carbon, and the chlorine atom is simultaneously breaking its bond.
-
Chloride Ion Departure: The chloride ion, a good leaving group, is expelled, resulting in the formation of a thioether linkage.
Key Factors Influencing Reactivity
The efficiency and specificity of the reaction between chloropropan-2-one side chains and sulfur nucleophiles are governed by several critical parameters. A thorough understanding of these factors is paramount for optimizing reaction conditions and achieving desired outcomes.
The Nature of the Sulfur Nucleophile
The nucleophilicity of the sulfur-containing compound is a primary determinant of the reaction rate. Thiolates (R-S⁻) are significantly more nucleophilic than their corresponding protonated thiols (R-SH).[3] Therefore, the pKa of the thiol and the pH of the reaction medium play a crucial role. For thiols with lower pKa values, a greater proportion will exist in the more reactive thiolate form at a given pH.
pH of the Reaction Medium
The pH of the solution directly influences the protonation state of the thiol.[7] Generally, increasing the pH will favor the formation of the thiolate anion, thereby accelerating the reaction rate. However, excessively high pH can lead to side reactions, such as hydrolysis of the chloropropan-2-one moiety or base-catalyzed self-condensation. Therefore, a careful optimization of pH is often necessary to achieve a balance between reaction rate and specificity.
Solvent Effects
The choice of solvent can have a profound impact on the reaction kinetics. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, are generally preferred for SN2 reactions. These solvents can solvate the cation of the thiolate salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive. Protic solvents, such as water and alcohols, can solvate the thiolate anion through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction.
Temperature
As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, elevated temperatures can also promote undesirable side reactions and, in the context of biomolecules, may lead to denaturation. The optimal temperature is therefore a compromise between achieving a practical reaction rate and maintaining the integrity of the reactants.
Steric Hindrance
The steric environment around both the α-carbon of the chloropropan-2-one and the sulfur nucleophile can influence the reaction rate. Increased steric bulk can hinder the approach of the nucleophile to the electrophilic center, thereby slowing down the reaction. This is a key consideration in the design of targeted covalent inhibitors, where steric factors can contribute to selectivity.
Experimental Protocols
The following section provides a generalized, step-by-step methodology for studying the reaction of a chloropropan-2-one-containing compound with a sulfur nucleophile.
General Materials and Reagents
-
Chloropropan-2-one derivative
-
Sulfur-containing compound (e.g., cysteine-containing peptide, glutathione)
-
Buffer solution (e.g., phosphate-buffered saline (PBS), Tris buffer)
-
Organic co-solvent (if necessary, e.g., DMF, DMSO)
-
Quenching agent (e.g., a thiol in excess, such as dithiothreitol (DTT))
-
Analytical instrumentation (e.g., HPLC, LC-MS, NMR)
Experimental Workflow
Quantitative Data Summary
The following table summarizes representative kinetic data for the reaction of α-halo ketones with sulfur nucleophiles from the literature. Note that direct comparisons should be made with caution due to variations in experimental conditions.
| α-Halo Ketone | Sulfur Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Chloroacetamide | Mercaptoacetic acid | Water (pH 9.0) | 30 | ~0.2 | [7][8] |
| Chloroacetamide | Cysteine | Water (pH 9.0) | 30 | ~0.5 | [7][8] |
| Iodoacetamide | Cysteine | Water (pH 7.4) | 25 | ~1.0 | [9][10] |
Applications in Drug Discovery and Chemical Biology
The robust and predictable reactivity of chloropropan-2-one side chains with sulfur nucleophiles has been extensively leveraged in various facets of drug discovery and chemical biology.
Targeted Covalent Inhibitors
A prominent application is in the design of targeted covalent inhibitors (TCIs). By incorporating a chloropropan-2-one "warhead" into a molecule that has a high affinity for a specific protein target, a covalent bond can be formed with a strategically located cysteine residue within the protein's active site. This leads to irreversible inhibition, which can offer advantages in terms of potency and duration of action. The "magic chloro" effect, where the introduction of a chlorine atom can enhance physicochemical and pharmacokinetic properties, further underscores the utility of this approach.[11][12]
Bioconjugation and Peptide Labeling
The specific reaction with cysteine residues allows for the site-selective modification of proteins and peptides.[5][13][14][15] This has been instrumental in:
-
Attaching reporter molecules: Fluorescent dyes, biotin tags, or other probes can be conjugated to proteins for visualization and tracking in cellular and in vivo studies.
-
Creating antibody-drug conjugates (ADCs): Potent cytotoxic drugs can be linked to antibodies that target cancer cells, thereby delivering the therapeutic agent specifically to the site of disease.
-
Peptide macrocyclization: Dichloroacetone can be used to link two cysteine residues within a peptide, inducing and stabilizing helical secondary structures.[16]
Synthesis of Heterocyclic Compounds
α-Halo ketones are versatile precursors for the synthesis of a wide range of sulfur-containing heterocyclic compounds, which are common scaffolds in medicinal chemistry.[1] For instance, reaction with thiourea can yield aminothiazole derivatives, a privileged structure in many biologically active molecules.[6]
Conclusion
The chloropropan-2-one side chain is a powerful tool in the arsenal of chemists and biologists. Its enhanced electrophilicity, driven by the adjacent carbonyl group, enables efficient and often specific reactions with sulfur-containing nucleophiles. A comprehensive understanding of the SN2 reaction mechanism and the factors that influence its rate is crucial for the successful application of this chemistry. From the rational design of targeted covalent inhibitors to the precise modification of biomolecules, the reactivity of the chloropropan-2-one moiety continues to be a cornerstone of innovation in drug discovery and chemical biology.
References
-
Al-Zoubi, R. M., et al. (2017). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 22(5), 723. [Link]
-
Wikipedia. (n.d.). α-Halo ketone. In Wikipedia. Retrieved from [Link]
- Wilkinson, D. A., et al. (1993).
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
-
Lindley, H. (1960). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal, 74(3), 577-584. [Link]
-
Kuznetsova, K. S., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 230, 104022. [Link]
- Gauthier, M. A., & Klok, H. A. (2008). Peptide/protein-polymer conjugates: synthetic strategies and design concepts.
- Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy.
-
Dawson, P. E., et al. (2015). Acetone-Linked Peptides: A Convergent Approach for Peptide Macrocyclization and Labeling. Angewandte Chemie International Edition, 54(29), 8344-8348. [Link]
-
Das, B., et al. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(50), 35069-35083. [Link]
-
Njardarson, J. T., et al. (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]
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- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 4. Chemical Reactivity [www2.chemistry.msu.edu]
- 5. purdue.edu [purdue.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. A study of the kinetics of the reaction between thiol compounds and chloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Bioconjugation - Wikipedia [en.wikipedia.org]
- 14. Types of Bioconjugate Chemistry for Molecular Engineering [biosyn.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. Acetone-Linked Peptides: A Convergent Approach for Peptide Macrocyclization and Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-2-one
Executive Summary
This Application Note details a robust, three-step synthetic protocol for 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-2-one . This molecular scaffold is a critical intermediate in the development of imidazole-class antifungal agents (e.g., analogs of Lanoconazole and Luliconazole) and specific agrochemical effectors.
The protocol utilizes a Grignard-mediated epoxide opening strategy, selected for its superior regiocontrol compared to direct Friedel-Crafts acylation or chlorination of phenylacetone derivatives. This route minimizes the formation of regioisomers and avoids the use of highly unstable diazo intermediates.
Key Chemical Data
| Property | Specification |
| Target Molecule | 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-2-one |
| Molecular Formula | C₁₂H₁₅ClOS₂ |
| Molecular Weight | 274.83 g/mol |
| Key Functionality | |
| Primary Risk | Epichlorohydrin (Carcinogen), Thioether stench |
Retrosynthetic Analysis & Strategy
The synthesis is designed to construct the C3 side chain via nucleophilic attack on epichlorohydrin, followed by oxidation. This approach ensures the chlorine atom is installed at the correct terminal position without requiring non-selective halogenation steps.
Strategic Disconnections
-
C1-C2 Bond Formation: The primary disconnection is between the benzylic carbon and the ketone carbonyl.
-
Aromatic Functionalization: The 2,4-bis(methylthio) substitution pattern is established early via regioselective bromination of 1,3-bis(methylthio)benzene.
Figure 1: Retrosynthetic pathway highlighting the Grignard-Epoxide strategy.
Detailed Experimental Protocols
Step 1: Synthesis of 1-Bromo-2,4-bis(methylthio)benzene
Objective: Regioselective bromination of the electron-rich dithioether ring. Rationale: The methylthio (-SMe) group is a strong ortho/para activator. In 1,3-bis(methylthio)benzene, the 4-position is activated by one -SMe group (ortho) and the other (para), making it the most nucleophilic site. N-Bromosuccinimide (NBS) is used over elemental bromine to prevent over-bromination and facilitate handling.
Reagents:
-
1,3-Bis(methylthio)benzene (10.0 g, 58.7 mmol)
-
N-Bromosuccinimide (NBS) (10.9 g, 61.6 mmol, 1.05 equiv)
-
Acetonitrile (ACN) (100 mL)
-
Ammonium Acetate (0.45 g, 10 mol% - Catalyst)
Procedure:
-
Dissolution: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1,3-bis(methylthio)benzene in ACN (100 mL).
-
Addition: Cool the solution to 0°C in an ice bath. Add Ammonium Acetate, followed by the portion-wise addition of NBS over 15 minutes. Keep the reaction protected from light.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.5).
-
Workup: Concentrate the ACN under reduced pressure. Resuspend the residue in Diethyl Ether (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. If necessary, purify via flash column chromatography (Silica, 100% Hexanes) to yield a pale yellow oil.
Yield Target: 85-92% Data Check: ¹H NMR should show a characteristic splitting pattern for 1,2,4-substitution (d, d, dd).
Step 2: Grignard Coupling with Epichlorohydrin
Objective: Construction of the carbon skeleton via Copper(I)-catalyzed epoxide opening. Critical Mechanism: A standard Grignard reaction with epichlorohydrin can yield mixtures. The addition of Copper(I) Iodide (CuI) promotes the attack at the less substituted carbon (terminal position) via an organocuprate intermediate, ensuring the formation of the chlorohydrin rather than the epoxide-opened byproduct.
Reagents:
-
1-Bromo-2,4-bis(methylthio)benzene (Step 1 product) (10.0 g, 40.1 mmol)
-
Magnesium turnings (1.17 g, 48.1 mmol, 1.2 equiv)
-
Epichlorohydrin (4.45 g, 48.1 mmol, 1.2 equiv)
-
Copper(I) Iodide (CuI) (0.76 g, 4.0 mmol, 10 mol%)
-
THF (Anhydrous) (80 mL)
-
Iodine (1 crystal)
Procedure:
-
Grignard Formation:
-
Flame-dry a 250 mL 3-neck RBF under Argon. Add Mg turnings and a crystal of Iodine.
-
Add 10 mL of THF and 1 mL of the aryl bromide. Heat gently with a heat gun to initiate the reaction (color change from brown to clear/turbid).
-
Add the remaining aryl bromide in THF (40 mL) dropwise to maintain a gentle reflux. Reflux for an additional 1 hour after addition is complete.
-
-
Catalyst Addition: Cool the Grignard solution to -20°C (Acetone/Dry Ice bath). Add CuI in one portion. The mixture will darken.
-
Coupling: Dissolve Epichlorohydrin in THF (20 mL) and add it dropwise to the cold Grignard solution over 30 minutes.
-
Reaction: Stir at -20°C for 1 hour, then allow to warm to 0°C and stir for another 2 hours.
-
Quench: Caution: Quench carefully with saturated NH₄Cl solution (50 mL) at 0°C. The copper salts will precipitate (blue aqueous layer).
-
Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Product: 1-(2,4-bis(methylthio)phenyl)-3-chloropropan-2-ol. Used directly in the next step or purified via short-path chromatography.
Figure 2: Copper-catalyzed regioselective ring opening of epichlorohydrin.
Step 3: Oxidation to Chloroketone
Objective: Oxidation of the secondary alcohol to the target ketone.[2] Choice of Reagent: Jones Reagent (CrO₃/H₂SO₄) is the standard for this transformation as it is rapid and highly effective for halohydrins. For a "greener" alternative, IBX (2-Iodoxybenzoic acid) in DMSO can be used, but Jones is preferred for scalability and cost.
Reagents:
-
Chlorohydrin intermediate (Step 2 product) (Theoretical: ~40 mmol)
-
Jones Reagent (Standard 2.67 M solution) (~20 mL)
-
Acetone (100 mL)
Procedure:
-
Setup: Dissolve the crude chlorohydrin in Acetone (100 mL) in a 250 mL RBF. Cool to 0°C.
-
Oxidation: Add Jones Reagent dropwise. The orange color of the reagent will turn green (Cr³⁺) upon reaction. Continue addition until the orange color persists for >1 minute (indicating excess oxidant).
-
Quench: Add Isopropanol (5 mL) to quench excess Cr(VI) (solution turns green again).
-
Workup: Decant the liquid from the chromium salts. Concentrate the acetone. Dilute the residue with water (50 mL) and extract with DCM (3 x 40 mL).
-
Purification: Wash organics with sat. NaHCO₃ (to remove acid traces) and brine. Dry over MgSO₄ and concentrate.
-
Final Isolation: Purify via column chromatography (Silica, Hexane/EtOAc gradient 95:5 to 80:20).
Final Product: 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-2-one. Appearance: Yellowish oil or low-melting solid.
Quality Control & Validation
| Test | Acceptance Criteria | Notes |
| HPLC Purity | > 97.0% (Area %) | C18 Column, ACN/Water gradient. |
| ¹H NMR | Confirms Structure | Look for singlet (-SMe) at ~2.5 ppm, doublet (-CH2-) at ~3.9 ppm, singlet (-CH2Cl) at ~4.2 ppm. |
| Mass Spec | [M+H]⁺ = 275/277 | Characteristic Cl isotope pattern (3:1). |
References
-
Regioselective Bromination: Smith, K., et al. "Regioselective bromination of activated aromatic compounds using N-bromosuccinimide." Journal of Organic Chemistry, 2005. Link
-
Grignard-Epoxide Opening: Hu, X., et al. "Copper-Catalyzed Ring Opening of Epoxides with Grignard Reagents." Organic Letters, 2010.[3] Link
-
Halohydrin Oxidation: Bowden, K., et al. "Researches on Acetylenic Compounds. Part I. The Preparation of Acetylenic Ketones by Oxidation of Acetylenic Carbinols and Glycols." Journal of the Chemical Society, 1946. (The foundational Jones Reagent paper). Link
-
General Synthesis of Aryl-Chloroacetones: "Synthesis of 1-chloro-3-phenylpropan-2-one derivatives." Organic Syntheses, Coll.[4] Vol. 3, p. 219. Link
Sources
Application Note: A Comparative Guide to the Selective Reduction of 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-2-one
Abstract: This technical guide provides a comprehensive analysis and detailed protocols for the selective reduction of the ketone moiety in 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-2-one to its corresponding secondary alcohol, 1-(2,4-Bis(methylthio)phenyl)-3-chloro-2-propanol. This chlorohydrin is a valuable intermediate in synthetic organic chemistry, particularly for the synthesis of complex heterocyclic compounds relevant to pharmaceutical development. The primary challenge lies in achieving high chemoselectivity, reducing the carbonyl group while preserving the sensitive α-chloro and methylthio functionalities. This document evaluates three distinct methodologies—a standard sodium borohydride reduction, a highly selective Luche reduction, and an advanced enantioselective biocatalytic reduction—to provide researchers with a robust framework for selecting and implementing the optimal strategy based on their specific synthetic goals, from rapid racemic synthesis to the production of high-purity chiral alcohols.
Introduction and Strategic Considerations
The reduction of α-halo ketones is a pivotal transformation in organic synthesis, providing access to versatile chlorohydrin intermediates.[1][2][3] The target substrate, 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-2-one, presents a multi-faceted challenge due to its three distinct functional groups amenable to reduction or side reactions: the target ketone, the α-chloro substituent, and two aromatic methylthio ethers.
A successful reduction strategy must navigate the following potential pitfalls:
-
Dehalogenation: Reductive cleavage of the carbon-chlorine bond is a common side reaction that leads to the formation of the corresponding propanol, an undesired byproduct.[4]
-
Thioether Instability: While generally robust, thioether linkages can be susceptible to cleavage or side reactions under harsh reductive conditions, such as with certain heterogeneous catalysts (e.g., Raney Nickel).
-
Stereocontrol: The reduction of the prochiral ketone generates a new stereocenter. For applications in drug development, controlling the stereochemical outcome to produce a single enantiomer is often critical.[5]
This guide dissects three field-proven methods, each offering a unique balance of simplicity, selectivity, and stereocontrol to address these challenges effectively.
Comparative Analysis of Reduction Methodologies
The selection of a reducing agent is the most critical decision in this synthetic step. The choice dictates not only the success of the reaction but also its efficiency, cost, and the stereochemical purity of the final product.
Workflow Overview
Caption: General workflow for the reduction of the starting α-chloro ketone.
Data Summary Table
| Parameter | Method 1: Sodium Borohydride | Method 2: Luche Reduction | Method 3: Biocatalysis (CRED) |
| Primary Reagent(s) | Sodium Borohydride (NaBH₄) | NaBH₄, Cerium(III) Chloride (CeCl₃·7H₂O) | Carbonyl Reductase (CRED) Enzyme, NAD(P)H, Cofactor Recycle System |
| Chemoselectivity | Good to Excellent | Excellent | Exceptional |
| Stereocontrol | None (produces racemate) | None (produces racemate) | Excellent (produces single enantiomer, >99% e.e.) |
| Key Advantage | Simplicity, low cost, readily available. | Suppresses side reactions (e.g., dehalogenation), faster reaction rates. | Unparalleled enantioselectivity, mild reaction conditions. |
| Key Disadvantage | Potential for minor dehalogenation byproduct. | Higher cost due to lanthanide salt, requires anhydrous conditions for best results. | Requires specialized enzymes, buffer systems, and process optimization. |
| Typical Solvent | Protic solvents (Methanol, Ethanol) | Methanol, Ethanol | Aqueous Buffer (e.g., phosphate), often with a co-solvent. |
| Typical Temperature | 0 °C to Room Temperature | -15 °C to 0 °C | 25-35 °C |
Mechanistic Insights and Rationale
Sodium Borohydride (NaBH₄): The Baseline
Sodium borohydride is a mild and selective reducing agent, ideal for converting ketones and aldehydes to their corresponding alcohols.[6][7] The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated by the protic solvent during the reaction or workup. Its mild nature ensures that the C-Cl bond and the methylthio groups remain largely untouched under standard conditions.
Luche Reduction: Enhancing Ketone Reactivity
The Luche reduction employs a combination of NaBH₄ and a lanthanide salt, typically cerium(III) chloride.[8] The key to this method's enhanced selectivity is the role of the Ce³⁺ ion. As a hard Lewis acid, it preferentially coordinates to the hard oxygen atom of the carbonyl group. This coordination significantly increases the electrophilicity of the carbonyl carbon, making it a much more reactive target for hydride attack.[9] This "activation" of the ketone allows the reaction to proceed rapidly at low temperatures, which kinetically disfavors slower, competing side reactions like dehalogenation.
Caption: Role of Cerium(III) in activating the ketone carbonyl.
Biocatalysis: The Ultimate in Selectivity
Biocatalysis utilizes enzymes, such as Carbonyl Reductases (CREDs), to perform chemical transformations with unmatched precision.[10] These enzymes create a chiral pocket in their active site that binds the substrate in a specific orientation. The reduction is mediated by a cofactor, typically NADPH or NADH, which delivers a hydride to only one face of the carbonyl, resulting in the formation of a single enantiomer of the alcohol. A cofactor recycling system, such as using isopropanol and a secondary dehydrogenase, is employed to regenerate the expensive cofactor, making the process economically viable.
Caption: Simplified catalytic cycle for a CRED enzyme with cofactor recycling.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Standard Reduction with Sodium Borohydride
This protocol provides a straightforward method for the racemic synthesis of the target chlorohydrin.
-
Materials:
-
1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-2-one (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.1 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure:
-
Dissolve the starting ketone (1.0 eq) in methanol (approx. 10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the resulting solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cautiously quench by the slow addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volume of residue).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude alcohol by column chromatography on silica gel if necessary.
-
Protocol 2: High-Selectivity Luche Reduction
This protocol is recommended to maximize the yield of the desired chlorohydrin and minimize dehalogenation.
-
Materials:
-
1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-2-one (1.0 eq)
-
Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) (1.1 eq)
-
Sodium Borohydride (NaBH₄) (1.1 eq)
-
Methanol (MeOH)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Add the starting ketone (1.0 eq) and CeCl₃·7H₂O (1.1 eq) to a round-bottom flask with methanol (approx. 15 mL per gram of ketone).
-
Stir the mixture at room temperature for 15 minutes until the cerium salt is fully dissolved, forming a clear solution.
-
Cool the solution to -15 °C using an acetone/ice bath.
-
Add sodium borohydride (1.1 eq) in a single portion. Vigorous gas evolution will be observed.
-
Stir the reaction at -15 °C for 30-60 minutes. Monitor progress by TLC.
-
Quench the reaction by adding deionized water.
-
Concentrate the mixture on a rotary evaporator to remove the bulk of the methanol.
-
Extract the aqueous slurry with ethyl acetate (3 x volume of slurry).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify via column chromatography as needed.
-
Protocol 3: Enantioselective Biocatalytic Reduction
This protocol provides a general framework for an asymmetric synthesis. Specific enzyme selection and optimization will be required.
-
Materials:
-
Carbonyl Reductase (CRED) enzyme (e.g., from a commercial screening kit)
-
NADP⁺ (catalytic amount, e.g., 1 mg/mL)
-
Potassium phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Isopropanol (IPA) (co-substrate for cofactor recycling)
-
Substrate stock solution (e.g., 100 mg/mL in DMSO)
-
Methyl tert-butyl ether (MTBE) for extraction
-
-
Procedure:
-
In a temperature-controlled vessel (e.g., 30 °C), prepare the reaction buffer by adding potassium phosphate buffer, NADP⁺, and the selected CRED enzyme.
-
Add isopropanol to the desired final concentration (e.g., 10-30% v/v), which acts as both a co-solvent and the recycling substrate.[10]
-
Initiate the reaction by adding the substrate stock solution to a final concentration of 5-20 g/L.
-
Stir the reaction mixture at a constant temperature and pH for 12-24 hours.
-
Monitor conversion and enantiomeric excess (% e.e.) by chiral HPLC analysis of reaction aliquots.
-
Upon completion, stop the reaction by adding an equal volume of a water-miscible organic solvent like acetonitrile to precipitate the enzyme.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Extract the supernatant with MTBE (3 x volume).
-
Combine the organic layers, dry over a suitable drying agent, filter, and concentrate in vacuo to obtain the enantiomerically enriched chlorohydrin.
-
Conclusion
The reduction of 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-2-one can be accomplished through several effective strategies. For rapid, small-scale synthesis where stereochemistry is not a concern, a standard sodium borohydride reduction offers a simple and cost-effective solution. To enhance chemoselectivity and minimize the formation of dehalogenated impurities, the Luche reduction is the superior chemical method, providing higher yields of the desired chlorohydrin under mild conditions. For applications in pharmaceutical development where enantiopurity is paramount, biocatalytic reduction with a carbonyl reductase enzyme stands as the definitive choice, delivering the target alcohol with exceptional stereocontrol. The selection among these protocols should be guided by the specific requirements of the research or development program, balancing the need for speed, purity, and stereochemical precision.
References
-
Title: Highly stereoselective biocatalytic reduction of alpha-halo ketones Source: Almac Group, 2009 URL: [Link]
-
Title: Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry Source: Master Organic Chemistry, 2011 URL: [Link]
-
Title: A Study of Solvents for Sodium Borohydride and the Effect of Solvent and the Metal Ion on Borohydride Reductions Source: Journal of the American Chemical Society, 1953 URL: [Link]
-
Title: Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents Source: The Journal of Organic Chemistry, 2014 URL: [Link]
-
Title: Reductive dehalogenation of halo ketones Source: Wikipedia URL: [Link]
-
Title: Synthetic Access to Aromatic α-Haloketones Source: Molecules (MDPI), 2020 URL: [Link]
-
Title: Enantioselective reduction of ketones Source: Wikipedia URL: [Link]
-
Title: Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one Source: Dartmouth College URL: [Link]
-
Title: Catalytic Hydrogenation of Ketones Source: Thieme Chemistry URL: [Link]
-
Title: Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction Source: PubMed, Collection of Czechoslovak Chemical Communications, 1993 URL: [Link]
-
Title: Reactivity of thiols towards derivatives of 2- and 6-methyl-1,4-naphthoquinone bioreductive alkylating agents Source: PubMed, Chemico-Biological Interactions, 1987 URL: [Link]
-
Title: Thiol-group reactivity, hydrophilicity and stability of alloxan, its reduction products and its N-methyl derivatives and a comparison with ninhydrin Source: PubMed, Biochemical Pharmacology, 1991 URL: [Link]
-
Title: Catalytic Hydrogenation Source: ChemTalk URL: [Link]
-
Title: 1.7-Chemical properties III- Catalytic Hydrogenation Source: Chemistry LibreTexts, 2021 URL: [Link]
-
Title: α-Chloroketone and α-Chloroaldehyde synthesis by chlorination Source: Organic Chemistry Portal URL: [Link]
-
Title: Luche Reaction, selective reduction of ketone into secondary (2o) alcohol. Source: YouTube, 2019 URL: [Link]
- Title: New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)
- Title: New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)
-
Title: NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE Source: European Patent Office, EP 3495347 A1 URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 4. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. almacgroup.com [almacgroup.com]
Application Note: Regioselective Friedel-Crafts Acylation of Bis(methylthio)benzenes
Topic: Friedel-Crafts Acylation Methods for Bis(methylthio)benzene Derivatives Content Type: Application Note & Protocol Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Scientists
Abstract & Scope
This application note details the optimized protocols for the Friedel-Crafts acylation of bis(methylthio)benzene (BMTB) isomers. While the methylthio (-SMe) group is a strong ortho/para activator similar to methoxy, its "soft" Lewis basicity presents unique challenges—specifically catalyst poisoning and C-S bond cleavage (dealkylation) under classical conditions. This guide provides two distinct workflows: a robust Classical Method using stoichiometric Lewis acids and a Green Method using solid acid catalysts, alongside a regioselectivity map for 1,2-, 1,3-, and 1,4-isomers.
Strategic Considerations & Mechanistic Insight
The "Sulfur Effect" in Electrophilic Aromatic Substitution (EAS)
The -SMe group activates the benzene ring via resonance (+M effect), making BMTB substrates highly reactive toward acylium ions. However, sulfur introduces two critical complications compared to oxygen analogs (e.g., dimethoxybenzene):
-
Catalyst Poisoning: Sulfur is a soft Lewis base that coordinates strongly with hard Lewis acids (e.g., AlCl₃). This forms a stable, unreactive complex, requiring >1.0 equivalent of catalyst per sulfur atom plus the catalytic amount for the reagent.
-
Dealkylation Risk: Under high temperatures or prolonged exposure to strong Lewis acids, the methyl group on the sulfur can be cleaved (S-dealkylation), leading to thiophenols or polymerization.
Catalyst Selection Matrix
| Catalyst System | Reactivity | Risk of Dealkylation | Workup Complexity | Recommended For |
| AlCl₃ / DCM | High | High (if T > 40°C) | High (Emulsions) | Initial screening; difficult substrates. |
| SnCl₄ / DCM | Moderate | Low | Moderate | Substrates sensitive to dealkylation. |
| H-Beta Zeolite | Moderate | Very Low | Low (Filtration) | Process scale; Green chemistry requirements. |
| FeCl₃ / Ionic Liquid | High | Low | Low (Extraction) | High-throughput optimization. |
Regioselectivity Mapping
The position of the incoming acyl group depends heavily on the substitution pattern of the BMTB starting material.
-
1,2-Bis(methylthio)benzene: Acylation occurs at C4 .
-
Reasoning: C4 is para to one SMe and meta to the other. The ortho positions (C3/C6) are sterically crowded.
-
-
1,3-Bis(methylthio)benzene: Acylation occurs at C4 .
-
Reasoning: C4 is ortho to one SMe and para to the other (cooperative activation). C2 is sterically hindered (sandwiched). C5 is meta to both (deactivated).
-
-
1,4-Bis(methylthio)benzene: Acylation occurs at C2 .
-
Reasoning: All four open positions are equivalent (ortho to one SMe, meta to the other).
-
Figure 1: Predicted regiochemical outcomes for BMTB isomers based on electronic directing effects.
Experimental Protocols
Protocol A: Classical AlCl₃-Mediated Acylation (High Yield)
Best for: Small-scale synthesis where yield is prioritized over waste generation.
Safety Note: AlCl₃ reacts violently with water. Perform all steps under inert atmosphere (N₂ or Ar). Evolution of HCl gas requires a scrubber.
Materials:
-
Substrate: 1,3-Bis(methylthio)benzene (10 mmol)
-
Reagent: Acetyl Chloride (12 mmol, 1.2 eq)
-
Catalyst: Anhydrous AlCl₃ (30 mmol, 3.0 eq) (Critical: Excess required due to S-coordination)
-
Solvent: Anhydrous Dichloromethane (DCM) (50 mL)
Step-by-Step Procedure:
-
Catalyst Suspension: In a flame-dried 3-neck flask equipped with a dropping funnel and internal thermometer, suspend AlCl₃ (30 mmol) in DCM (30 mL). Cool to 0°C.
-
Acylating Agent Formation: Add Acetyl Chloride (12 mmol) dropwise to the suspension. Stir for 15 min at 0°C to form the acylium complex.
-
Substrate Addition: Dissolve the BMTB substrate (10 mmol) in DCM (20 mL). Add this solution slowly dropwise to the reaction mixture over 30 minutes.
-
Note: Adding substrate to the complex minimizes polymerization compared to adding catalyst to the substrate.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 4–6 hours.
-
QC Check: Monitor by TLC (Hexane/EtOAc 9:1). Look for the disappearance of the high Rf starting material.
-
-
Quenching (Critical): Pour the reaction mixture slowly onto a mixture of Ice (100g) and conc. HCl (10 mL).
-
Why HCl? Prevents the formation of insoluble aluminum hydroxide gels.
-
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Wash combined organics with Sat. NaHCO₃ (to remove acid) and Brine. Dry over MgSO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂).
Protocol B: Green Zeolite-Catalyzed Acylation
Best for: Process chemistry, avoiding metal waste, and preventing dealkylation.
Materials:
-
Substrate: 1,3-Bis(methylthio)benzene (10 mmol)
-
Reagent: Acetic Anhydride (20 mmol, 2.0 eq)
-
Catalyst: H-Beta Zeolite (calcined at 500°C for 4h prior to use) - 1.0 g
-
Solvent: Nitrobenzene (or solvent-free if liquid substrate)
Step-by-Step Procedure:
-
Activation: Ensure Zeolite is freshly calcined to remove absorbed water.
-
Setup: In a pressure tube or round-bottom flask, combine BMTB substrate (10 mmol), Acetic Anhydride (20 mmol), and H-Beta Zeolite (1.0 g).
-
Reaction: Heat the mixture to 120°C for 6–12 hours.
-
Note: Higher temperature is required compared to AlCl₃ because zeolites are milder acids.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL).
-
Filtration: Filter the catalyst through a Celite pad. The catalyst can be regenerated by calcination.
-
Purification: Wash the filtrate with Sat. NaHCO₃ (to remove acetic acid byproduct). Concentrate and recrystallize/chromatograph.
Troubleshooting & Quality Control
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Increase AlCl₃ to 3.5 eq. Ensure anhydrous conditions. |
| Thiophenol Smell / New Low Rf Spots | Dealkylation | Lower reaction temperature (keep <25°C). Switch to SnCl₄. |
| Polyacylation (Multiple Products) | Over-reaction | Reduce Acyl Chloride to 1.05 eq. Stop reaction immediately upon consumption of SM. |
Analytical Interpretation (NMR)
For 4-acetyl-1,3-bis(methylthio)benzene :
-
¹H NMR: Look for a diagnostic singlet (3H) for the acetyl group (~2.6 ppm).
-
Aromatic Region: Two distinct protons. One singlet (C2-H) and two doublets (C5-H, C6-H) indicating the 1,2,4-substitution pattern on the ring.
-
SMe Groups: Two distinct singlets around 2.4–2.5 ppm.
Workflow Visualization
Figure 2: Decision tree and workflow for selecting the appropriate acylation protocol.
References
-
BenchChem. (2025).[1][2] Application Notes and Protocols: Friedel-Crafts Acylation with 4-(Methylthio)phenylacetyl Chloride. Retrieved from
-
Yadav, G. D., & Bhagat, R. D. (2005).[3] Experimental and theoretical analysis of Friedel–Crafts acylation of thioanisole: simple process was developed based on the use of heterogeneous catalysts.[4] Journal of Molecular Catalysis A: Chemical, 235(1-2), 98-107. Retrieved from
-
Scheeren, C. W., et al. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).[5][6] Beilstein Journal of Organic Chemistry. Retrieved from
-
MaChemGuy. (2018).[7] Quick Revision - Alkylation and acylation of benzene. Retrieved from
-
LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-2-one
Ticket ID: #SYN-24-BIS-SME Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Yield Optimization & Impurity Control in Chloroketone Synthesis
Executive Summary: The "Sulfur Problem"
Welcome to the technical support hub for the synthesis of 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-2-one .
If you are accessing this guide, you are likely facing low yields (<40%) or "tarry" reaction mixtures. This specific molecule presents a classic "Chemoselective Conflict" :
-
The Target: A Friedel-Crafts acylation on an activated ring.
-
The Conflict: You have two sulfide (-SMe) groups that are potent nucleophiles and soft bases. They compete with the aromatic ring for the electrophile (chloroacetyl chloride) and the Lewis Acid catalyst.
This guide moves beyond standard textbook protocols to address the specific suppression of S-alkylation and catalyst poisoning inherent to this substrate.
Core Reaction Pathways
We recommend two distinct pathways depending on your scale and available equipment.
Pathway A: Modified Friedel-Crafts (Scalable, Cost-Effective)
Best for: Gram-to-kilogram scale.
-
Substrate: 1,3-Bis(methylthio)benzene.[1]
-
Reagent: Chloroacetyl chloride (1.2 eq).
-
Catalyst: Aluminum Chloride (
) or Tin(IV) Chloride ( ). -
Critical Mod: Stoichiometry Adjustment. Standard catalytic amounts fail here. You need >2.2 equivalents of Lewis Acid because the two sulfur atoms and the product ketone will coordinate (poison) the catalyst.
Pathway B: Lithiation-Acylation (High Purity, Lab Scale)
Best for: Milligram-to-gram scale, high purity requirements.
-
Mechanism: Directed Ortho Lithiation (DoL).
-
Reagent:
-Butyllithium ( -BuLi) followed by 2-chloro-N-methoxy-N-methylacetamide (Weinreb amide). -
Advantage: Avoids harsh Lewis acids; prevents polymerization of the chloroketone tail.
Visual Workflow: Pathway Decision Tree
Caption: Decision tree comparing Friedel-Crafts (industrial) vs. Lithiation (precision) routes.
Detailed Protocol: Modified Friedel-Crafts
This protocol is optimized to minimize the "poisoning" effect of the methylthio groups.
Reagents & Stoichiometry
| Component | Equivalents | Role | Notes |
| 1,3-Bis(methylthio)benzene | 1.0 | Substrate | Dry, <0.1% water.[2][3] |
| Chloroacetyl Chloride | 1.2 | Electrophile | Distill before use if yellow. |
| 2.5 - 3.0 | Catalyst | CRITICAL: Excess required to saturate S-sites. | |
| Dichloromethane (DCM) | 10 V | Solvent | Must be anhydrous.[3] |
Step-by-Step Methodology
-
Catalyst Activation (The "Reverse Addition"):
-
Why: Adding the substrate to the catalyst prevents high local concentrations of the highly reactive chloroacetyl chloride.
-
Suspend
(2.5 eq) in DCM at under Argon. -
Add Chloroacetyl Chloride (1.2 eq) dropwise. Stir for 15 mins to form the acylium complex.
-
-
Substrate Addition:
-
Dissolve 1,3-bis(methylthio)benzene in minimal DCM.
-
Add this solution slowly to the catalyst complex at
. -
Observation: The solution will likely turn dark red/orange (complex formation).
-
-
Reaction Phase:
-
Allow to warm to Room Temperature (RT).
-
Monitor via TLC/HPLC.[4]
-
Time: Usually 2–4 hours. Do not overheat. High temps (
) promote S-alkylation (formation of sulfonium salts).
-
-
Quench & Isolation (The "Danger Zone"):
-
Risk:[2] The product contains an
-chloroketone and a sulfide. In the presence of base, these will cyclize to form a dihydro-benzo[b]thiophene derivative. -
Pour reaction mixture into ICE/HCl (1M). Keep pH < 3.
-
Separate organic layer. Wash with water (not bicarb).
-
Dry over
and concentrate at low temperature ( ).
-
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned into a black tar. What happened?
Diagnosis: Polymerization or vigorous S-alkylation. Fix:
-
Temperature Control: Ensure the internal temperature never exceeds
. -
Catalyst Switch: Switch from
(Hard Lewis Acid) to or . These are "softer" acids and coordinate less irreversibly with the sulfur atoms, reducing side reactions.
Q2: I see starting material remaining, even after 24 hours.
Diagnosis: Catalyst Poisoning. The Mechanism: The two -SMe groups and the product's ketone oxygen are sequestering the Lewis Acid. Fix: Increase catalyst loading to 3.0 equivalents . You must overwhelm the Lewis basic sites on the molecule to leave free catalyst for the Friedel-Crafts cycle.
Q3: The product decomposes during column chromatography.
Diagnosis: Silica gel acidity/basicity causing cyclization. Fix:
-
Neutralize Silica: Pre-wash silica with 1% Triethylamine (risky due to nucleophilic displacement) or, better, use neutral alumina .
-
Fast Filtration: Ideally, avoid a full column. Recrystallize from cold hexanes/EtOAc if possible.
Diagnostic Logic: Troubleshooting Flowchart
Use this logic flow to diagnose yield issues in real-time.
Caption: Logic flow for diagnosing reaction failure modes.
References & Grounding
-
Friedel-Crafts Chemistry of Thioethers:
-
Olah, G. A. "Friedel-Crafts and Related Reactions."[3][5][6][7][8][9] This foundational text establishes that while thioethers deactivate rings less than ethers, they poison catalysts significantly more due to soft-soft interactions with metal halides.
-
Reference: Olah, G. A. (1963). Friedel-Crafts and Related Reactions. Wiley-Interscience.
-
-
Prevention of S-Alkylation:
-
Research indicates that high concentrations of Lewis Acids are necessary to suppress the nucleophilicity of the sulfur by coordinating it, paradoxically protecting it from alkylation while activating the acyl chloride.
-
Source: "Acylation of thioanisoles." Journal of the Chemical Society, Perkin Transactions 1.
-
-
Synthesis of
-Chloroketones:-
Protocols for handling sensitive chloroketones emphasize acidic workups to prevent epoxide formation or dimerization.
-
Source: "Synthesis of 1-[(4-chlorophenyl)thio]-2-propanone" (Analogous chemistry).[10]
-
-
Regioselectivity in 1,3-Disubstituted Benzenes:
-
The 1,3-bis(methylthio) substitution pattern directs electrophiles to the 4-position (ortho to one SMe, para to the other), which is sterically favored over the 2-position (sandwiched between two SMe groups).
-
Source: "Electrophilic Substitution of Benzene Derivatives."[11] LibreTexts Chemistry. Link
-
Sources
- 1. Benzene, 1,3-bis(methylthio)- | C8H10S2 | CID 137576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scholarworks.uni.edu [scholarworks.uni.edu]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. chemguide.co.uk [chemguide.co.uk]
Purification strategies for 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-2-one
Technical Support Center: Purification of 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-2-one
Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Subject: Stability, Isolation, and Purification Protocols for Thio-ether substituted
Executive Summary & Safety Directive
Compound Profile: 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-2-one Hazard Class: Potent Electrophile / Lachrymator / Skin Sensitizer.
Critical Warning: This molecule combines a reactive
-
The Ketone Backbone: Is electrophilic and prone to polymerization or hydrolysis under basic conditions.
-
The Thioethers: Are nucleophilic and highly susceptible to oxidation (to sulfoxides/sulfones) by atmospheric oxygen or peroxides in solvents.
Immediate Action Required:
-
Exclude Light: Store in amber vials (thioethers are photosensitive).
-
Exclude Heat: Do not distill. Purification must remain below 40°C.
-
Inert Atmosphere: All purification must occur under Nitrogen (
) or Argon.
Module 1: Purification Decision Matrix
Do not default to standard protocols. Use this logic flow to determine the correct strategy for your crude material.
Figure 1: Decision matrix for selecting the purification pathway based on crude physical state and purity profile.
Module 2: Detailed Protocols
Protocol A: Cold-Solvent Trituration (Preferred for Solids)
Use this when the crude is >85% pure but colored.
The Logic: Thermal recrystallization (boiling solvent) promotes the dimerization of
-
Dissolution: Dissolve crude mass in the minimum amount of Dichloromethane (DCM) at Room Temperature (RT).
-
Filtration: Pass through a 0.45
m PTFE syringe filter to remove inorganic salts (e.g., LiCl/NaCl from synthesis). -
The Anti-Solvent: Slowly add Cold Hexane (0°C) or Heptane to the stirring DCM solution until persistent cloudiness appears (Ratio approx 1:4 DCM:Hexane).
-
Crystallization: Place the flask in a -20°C freezer for 12 hours.
-
Collection: Filter swiftly on a chilled Buchner funnel. Wash with cold Pentane.
Why this works: The lipophilic bis(methylthio) groups maintain solubility in DCM, but the crystal lattice energy of the chloroketone is disrupted by non-polar hexane at low temps, forcing precipitation without thermal stress [1].
Protocol B: Rapid Silica Filtration (Flash Chromatography)
Use this for oils or complex mixtures.
The Logic: Silica gel is slightly acidic. Prolonged exposure will cause the
-
Stationary Phase: Silica Gel 60 (230-400 mesh). Neutralize by flushing the column with 1% Triethylamine (TEA) in Hexane, then flush with pure Hexane to remove excess TEA.
-
Note: Do not leave TEA in the eluent; it will alkylate with your product.
-
-
Mobile Phase: Gradient 0%
15% Ethyl Acetate in Hexanes. -
Loading: Load as a liquid (dissolved in minimal Toluene). Avoid DCM for loading as it causes band broadening.
-
Flow Rate: High flow. Complete the column in <20 minutes.
Module 3: Troubleshooting & FAQs
Q1: My product turned from pale yellow to bright orange/red overnight. What happened?
Diagnosis: Acid-Catalyzed Polymerization or Oxidation. Explanation: The "red/orange" shift is characteristic of conjugated enones forming via HCl elimination, or the formation of sulfoxides which can act as internal catalysts. Solution:
-
Check your solvent.[1][2][3][4] Stabilized DCM contains ethanol/amylene; if it degrades, it becomes acidic. Use freshly distilled solvents.
-
Store the compound with a stabilizer like Copper turnings or a trace of BHT (butylated hydroxytoluene) if downstream chemistry permits [2].
Q2: I see a new polar spot on TLC that wasn't there before purification.
Diagnosis: Sulfoxide Formation (
-
Test your ethereal solvents for peroxides using starch-iodide paper.
-
Wash the crude organic layer with 10% Sodium Thiosulfate (
) before drying to quench any oxidants.
Q3: The product is "Oiling Out" during recrystallization.
Diagnosis: Solvent polarity mismatch or impurity threshold exceeded. Explanation: The melting point is likely depressed by the methylthio impurities. Solution:
-
The "Scratch" Technique: Use a glass rod to scratch the side of the flask at the air/solvent interface.
-
Seed Crystal: If you have any solid from a previous batch, add a speck.
-
Switch Solvent: Try Isopropyl Alcohol (IPA). Dissolve warm (40°C max) and cool very slowly. IPA often solvates the impurities better than Hexane, leaving the product to crystallize [3].
Module 4: Impurity Profiling
Use this table to identify byproducts based on NMR/TLC data.
| Impurity Type | Origin | Diagnostic Signal ( | Removal Strategy |
| Sulfoxide | Oxidation of -SMe | -SMe shift moves from | Silica Column (Very polar, elutes late) |
| Des-chloro | Over-reduction | Loss of | Hard to separate; requires recrystallization |
| Dimer/Polymer | Thermal/Acid | Broadening of aromatic peaks; loss of integration stoichiometry | Filtration through short silica plug |
| Enol/Enone | HCl Elimination | Appearance of vinylic protons ( | Irreversible degradation. Discard. |
Module 5: Mechanistic Degradation Pathways
Understanding how the molecule dies is key to keeping it alive.
Figure 2: Primary degradation pathways. Note that the thioether oxidation and chloroketone polymerization are competing risks.
References
-
Vogel, A.I. , Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for low-temperature crystallization of thermally labile halides).
-
Armarego, W.L.F., Chai, C.L.L. , Purification of Laboratory Chemicals, 6th Ed. Butterworth-Heinemann, 2009. (Specifics on handling oxidizable sulfur compounds and stabilization).
-
Clayden, J., Greeves, N., Warren, S., Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanistic insight into
-haloketone reactivity and Favorskii rearrangement risks). -
BenchChem Application Notes , Protocols for the Experimental Oxidation of the Methylthio Group. (Context on the sensitivity of the S-Me group during workup).
Sources
Technical Support Center: Purification of 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-2-one
This guide is designed as a high-level technical support resource for researchers working with 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-2-one . This intermediate is a functionalized aryl-chloro-ketone, likely used as a scaffold in the synthesis of antifungal agents or kinase inhibitors.
Its structure combines two sensitive functionalities:
-
Electron-rich Thioethers (-SMe): Highly susceptible to oxidation (sulfoxide formation).
- -Chloroketone: Thermally unstable, lachrymatory, and prone to hydrolysis or polymerization.
Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Impurity Profiles & Purification Protocols
Part 1: Diagnostic & Troubleshooting (Q&A)
Category A: Purity & Impurity Identification
Q1: My LC-MS shows a persistent impurity with M+16 and M+32 peaks relative to the product. What is this? Diagnosis: These are Sulfoxide (S=O) and Sulfone (O=S=O) derivatives.[1] Cause: The methylthio (-SMe) groups at the 2,4-positions are electron-rich and oxidize rapidly if exposed to peroxides, bleach, or even atmospheric oxygen under acidic conditions or light. Solution:
-
Immediate Action: Check your solvents for peroxides (especially ethers like THF or Dioxane). Use fresh, peroxide-free solvents.
-
Protocol Adjustment: Degas all buffers/solvents with Nitrogen/Argon. If the impurity level is <5%, a recrystallization from Isopropanol (IPA) or Ethanol (degassed) often purifies the thioether, as sulfoxides are significantly more polar and remain in the mother liquor.
-
Chemical Repair: If oxidation is high (>10%), you may attempt a mild reduction using Sodium Iodide (NaI) / Sodium Bisulfite in acetone/water, though this risks halogen exchange at the
-chloro position.
Q2: The product is darkening to a brown/black tar upon standing. Why?
Diagnosis: Polymerization or Dehydrohalogenation.
Cause:
-
Storage: Store at -20°C under Argon. Protect from light.
-
Stabilization: Add a trace of acid (e.g., 0.1% acetic acid) to the storage solvent if stored in solution, to suppress enolization.
-
Purification: Perform a rapid filtration through a short pad of neutral silica gel (not basic alumina) using 10-20% EtOAc/Hexanes to remove the polymer.
Q3: I see a "des-chloro" impurity (M-34) that co-elutes with my product. Diagnosis: This is the unreacted starting material, 1-(2,4-bis(methylthio)phenyl)propan-2-one . Cause: Incomplete chlorination (if synthesized via halogenation) or over-reduction (if synthesized via diazo routes). Solution:
-
Separation: These are difficult to separate by crystallization due to structural similarity.
-
Chromatography: Use a gradient elution on C18 Reverse Phase. The chloro-group adds lipophilicity, but the difference is small. A Phenyl-Hexyl column often provides better selectivity for aryl-ketones than standard C18.
Part 2: Impurity Origin & Management Map
Understanding where impurities originate is critical for prevention. The following diagram maps the degradation pathways specific to this molecule.
Figure 1: Degradation pathways for 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-2-one showing oxidation and hydrolysis risks.[2][3][4]
Part 3: Recommended Purification Workflow
Warning: Do not attempt distillation. This compound is thermally unstable and will decompose or polymerize at the temperatures required for distillation, even under high vacuum.
Protocol A: Crystallization (Primary Method)
Best for removing sulfoxides and polymeric impurities.
| Parameter | Specification | Reasoning |
| Solvent System | Isopropanol (IPA) / Hexanes (1:3 ratio) | Thioethers crystallize well from alcohols; sulfoxides (more polar) stay in solution. |
| Temperature | Dissolve at 45°C (Max); Crystallize at -10°C | Avoids thermal degradation of the |
| Concentration | 1g solute per 5-7 mL solvent | High dilution prevents oiling out. |
| Additives | 0.1% Acetic Acid | Prevents base-catalyzed polymerization during heating. |
Step-by-Step:
-
Dissolve the crude dark oil in minimal IPA at 40-45°C.
-
Slowly add Hexanes until slight turbidity appears.
-
Add a seed crystal if available.
-
Wrap the flask in foil (light protection) and cool slowly to Room Temperature, then to -10°C.
-
Filter the off-white/yellow solid. Wash with cold Hexanes (not IPA, to avoid dissolving product).
-
Dry under vacuum at ambient temperature (do not heat).
Protocol B: Silica Gel Filtration (Cleanup)
Best for removing tars and highly polar salts.
-
Slurry Preparation: Use Neutral Silica Gel (Acid washed is acceptable; Basic is forbidden).
-
Eluent: 10% Ethyl Acetate in Hexanes.
-
Loading: Dissolve crude in minimal Dichloromethane (DCM).
-
Elution: Flush rapidly. The product moves near the solvent front (Rf ~0.6-0.7). Sulfoxides and tars will stick to the baseline.
-
Evaporation: Rotovap at <35°C water bath.
Part 4: Analytical Validation (Self-Check)
Before proceeding to the next synthetic step, validate purity using this checklist.
| Test | Acceptance Criteria | Failure Action |
| HPLC (UV 254nm) | >97% Area | Recrystallize (Protocol A). |
| LC-MS | M+1 (Product) dominant. M+16 (Sulfoxide) < 1%. | If M+16 > 1%, reduce with NaI/Acetone or recrystallize. |
| H-NMR (CDCl3) | Integral of -CH2Cl (s, ~4.1 ppm) = 2H. Integral of -SMe (s, ~2.4 ppm) = 6H. | If -CH2Cl integral is low, hydrolysis occurred. Discard or re-chlorinate. |
| Appearance | White to pale yellow solid/crystalline mass. | If dark brown oil, perform Silica Filtration (Protocol B). |
Part 5: Decision Tree for Purification
Use this logic flow to determine the correct purification strategy based on your specific crude profile.
Figure 2: Logic flow for selecting the appropriate purification method.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general crystallization solvent choices and drying protocols).
-
Drabowicz, J., & Mikołajczyk, M. (1981). Oxidative conversions of organic sulfur compounds. Organic Preparations and Procedures International. (Mechanisms of thioether oxidation and prevention).
-
Reese, C. B. (1958). The Reaction of α-Chloroketones with Nucleophiles. Journal of the Chemical Society. (Discusses instability and Favorskii rearrangement risks).
-
Organic Syntheses. General procedures for Phenacyl Chlorides. (Provides baseline handling for aryl-alpha-chloroketones).
Sources
- 1. Sulfur - Wikipedia [en.wikipedia.org]
- 2. WO2018023980A1 - Method for synthesizing prothioconazole intermediate 1-chloro-1-acetyl cyclopropane - Google Patents [patents.google.com]
- 3. Chloroacetone - Wikipedia [en.wikipedia.org]
- 4. WO2014141294A2 - An improved process for the synthesis of melphalan and the hydrochloride salt - Google Patents [patents.google.com]
A Comparative Guide to the Structural Elucidation of 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-2-one
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of methodologies for the structural elucidation of novel small molecules, using 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-2-one as a focal point. While crystallographic data for this specific, non-commercial compound is not publicly available, this document will use data from analogous structures to illustrate the principles, protocols, and comparative strengths of different analytical techniques.
The primary focus will be on Single-Crystal X-ray Diffraction (SC-XRD), the unequivocal gold standard for determining atomic arrangement in the solid state.[1][2] This will be compared with complementary techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, which provide essential insights into structure in solution and in silico, respectively.
Part A: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides a definitive 3D map of atoms in a crystal lattice by analyzing the diffraction pattern of a focused X-ray beam.[3][4] This technique is unparalleled in its ability to determine not just the connectivity of atoms, but their precise spatial coordinates, bond lengths, and bond angles.[3]
Causality Behind Experimental Choices in SC-XRD
The success of an SC-XRD experiment is critically dependent on the quality of the single crystal.[5][6] The entire process, from crystal growth to data refinement, is a self-validating system designed to produce a chemically and physically coherent model.
-
Crystal Growth: The goal is to persuade molecules to slowly self-assemble from a supersaturated solution into a highly ordered lattice. Slow cooling or slow solvent evaporation are common techniques used to prevent rapid precipitation, which would lead to poorly ordered or polycrystalline material unsuitable for single-crystal analysis.[5]
-
Data Collection: A high-quality crystal, typically 30-300 microns in size, is mounted and irradiated with X-rays.[3] The crystal is rotated to capture diffraction data from all possible orientations, ensuring a complete dataset.[3]
-
Structure Solution & Refinement: The diffraction pattern is mathematically transformed into an electron density map. From this map, atomic positions are inferred. This initial model is then refined against the experimental data, minimizing the difference between the observed and calculated diffraction patterns. The quality of this fit is measured by the R-factor; a lower R-factor signifies a better model.
Experimental Protocol: SC-XRD of a Small Organic Molecule
-
Crystallization: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethanol, or a mixture). Use slow evaporation, vapor diffusion, or slow cooling of the saturated solution to promote the growth of single crystals.[5]
-
Crystal Selection & Mounting: Under a microscope, select a well-formed, transparent crystal with no visible defects.[5] Mount the crystal on a goniometer head using a cryoprotectant oil.
-
Data Collection: Center the crystal in the X-ray beam of a diffractometer. Collect a full sphere of diffraction data at a controlled temperature (typically 100 K to reduce thermal motion).
-
Data Reduction: Integrate the raw diffraction images to determine the intensities and positions of the reflections. Correct for experimental factors like absorption.
-
Structure Solution: Use direct methods or Patterson synthesis to generate an initial electron density map and build a preliminary molecular model.
-
Structure Refinement: Refine the atomic positions, and thermal parameters against the experimental data to minimize the R-factor. Locate and add hydrogen atoms to the model.
-
Validation: Check the final model for chemical sense and consistency using validation software. The final data is typically presented in a Crystallographic Information File (CIF).
Representative Crystallographic Data
As a proxy for the title compound, below is a table of crystallographic data for a structurally related β-chloro ketone, 1-(4-Bromophenyl)-3-chloropropan-1-one , which illustrates the typical parameters obtained from an SC-XRD experiment.[7]
| Parameter | 1-(4-Bromophenyl)-3-chloropropan-1-one[7] |
| Formula | C₉H₈BrClO |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.123 (2) |
| b (Å) | 5.5432 (11) |
| c (Å) | 16.345 (3) |
| β (º) | 109.34 (3) |
| Volume (ų) | 949.1 (3) |
| Z | 4 |
| R-factor (R1) | 0.026 |
| wR2 (all data) | 0.065 |
Visualization of the SC-XRD Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction.
Part B: Comparative & Complementary Techniques
While SC-XRD is definitive for the solid state, it requires a high-quality crystal, which is not always achievable.[1][2] Furthermore, the conformation in a crystal may not be the only or most relevant one in a biological or solution-phase context.[8] Therefore, other techniques are essential for a complete structural understanding.
Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and proximity of atoms (specifically ¹H and ¹³C).
-
Expertise & Causality: ¹H NMR reveals the number of unique proton environments and their neighboring protons through chemical shifts and splitting patterns.[9] ¹³C NMR provides a count of unique carbon atoms, with the carbonyl carbon of a ketone being particularly distinctive, appearing far downfield (190-220 ppm).[10][11] 2D NMR techniques like COSY and HSQC establish direct H-H and C-H correlations, allowing for the assembly of the molecular skeleton piece by piece.
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra. Key parameters for ketones include a ¹H spectral width covering 0-10 ppm and a ¹³C width covering 0-220 ppm to ensure the carbonyl carbon is observed.[10][11]
-
2D Spectra Acquisition: Acquire standard 2D correlation spectra, including COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).
-
Data Analysis: Integrate ¹H signals to determine proton ratios. Analyze chemical shifts and coupling constants to infer electronic environments and neighboring atoms. Use the 2D spectra to connect the molecular fragments into a complete structure.[12][13]
| Feature | SC-XRD | NMR Spectroscopy |
| State | Solid (Crystalline) | Solution |
| Primary Info | 3D atomic coordinates, bond lengths, bond angles | Atomic connectivity, chemical environment |
| Output | A single, static 3D model | A 2D connectivity map; conformational averaging |
| Requirement | High-quality single crystal | Soluble, pure compound |
Method 2: Computational Modeling (Density Functional Theory)
Computational chemistry, particularly Density Functional Theory (DFT), allows for the in silico prediction of a molecule's lowest-energy 3D conformation.[14] It serves as a powerful tool for corroborating experimental data and exploring conformational possibilities that may not be observed in a crystal.[15]
-
Expertise & Causality: DFT calculations solve approximations of the Schrödinger equation to find the electron distribution and corresponding geometry that minimize the molecule's total energy. This "geometry optimization" provides predicted bond lengths, angles, and dihedral angles that can be directly compared with experimental SC-XRD data.
-
Initial Structure: Build an initial 3D model of the molecule using chemical drawing software.
-
Method Selection: Choose a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) that balances accuracy and computational cost for organic molecules.
-
Calculation: Perform a geometry optimization calculation. The algorithm iteratively adjusts the atomic coordinates to find a minimum on the potential energy surface.
-
Verification: Confirm the optimized structure is a true minimum by performing a frequency calculation; the absence of imaginary frequencies indicates a stable point.
-
Analysis: Extract key geometric parameters (bond lengths, angles, etc.) for comparison with experimental data.
Visualization of the Complementary Nature of Techniques
Caption: Synergy between experimental and computational methods.
Synthesis and Conclusion
The structural determination of a novel compound like 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-2-one is not a task for a single technique but a process of integrative analysis.
-
Single-Crystal X-ray Diffraction remains the gold standard, providing unambiguous, high-resolution 3D structural data in the solid state.[2][6] Its primary limitation is the absolute requirement for a suitable single crystal.
-
NMR Spectroscopy is indispensable for confirming the covalent framework of the molecule in solution, providing the foundational connectivity map upon which 3D models are built. It is often the first and most crucial step after synthesis.[16]
-
Computational Modeling bridges the gap between the solid and solution states. It allows for the exploration of conformational landscapes and provides a theoretical benchmark to validate and rationalize experimental findings.[17]
Together, these three pillars—SC-XRD, NMR, and DFT—form a self-validating system that provides researchers, scientists, and drug development professionals with a comprehensive and trustworthy understanding of a molecule's structure, which is the critical first step toward understanding its function.
References
-
Gora, A. et al. (2021). Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-diacetoxy-Acetophenone. MDPI. Available at: [Link]
-
Kothiwale, S. et al. (2015). BCL::Conf: small molecule conformational sampling using a knowledge based rotamer library. PubMed Central. Available at: [Link]
-
Fiveable. Spectroscopy of Aldehydes and Ketones. Organic Chemistry Class Notes. Available at: [Link]
-
McCann, L. C. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Pinzi, P. & Rastelli, G. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]
-
Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Available at: [Link]
-
Favi, G. et al. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education. Available at: [Link]
-
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Available at: [Link]
-
Chandler, D. L. (2025). New computational chemistry techniques accelerate the prediction of molecules and materials. MIT News. Available at: [Link]
-
Martin, G. et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC. Available at: [Link]
-
Excillum. (n.d.). Small molecule crystallography. Available at: [Link]
-
Oregon State University. (2020). CH 336: Ketone Spectroscopy. Available at: [Link]
-
Professor Carbon. (2021). Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. YouTube. Available at: [Link]
-
ChemTutorDerek. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. Available at: [Link]
-
Sonneck, M. et al. (2020). 1-(4-Bromophenyl)-3-chloropropan-1-one. PMC - NIH. Available at: [Link]
-
Weng, G. et al. (2020). X-Ray Crystallography of Chemical Compounds. PMC. Available at: [Link]
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- 7. 1-(4-Bromophenyl)-3-chloropropan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BCL::Conf: small molecule conformational sampling using a knowledge based rotamer library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 14. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]
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- 16. Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone | MDPI [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
Personal Protective Equipment & Handling Guide: 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-2-one
Executive Hazard Analysis: The "Dual-Warhead" Threat
Immediate Action Required: Treat this compound as a Lachrymatory Alkylating Agent .
To handle 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-2-one safely, you must understand the causality of its toxicity, which stems from two distinct structural motifs:
-
The
-Chloroketone Moiety: This functional group ( ) is a potent electrophile. It acts as an alkylating agent , capable of irreversibly binding to DNA and proteins (specifically cysteine residues). Historically, small -chloroketones (like chloroacetone) were used as tear gas; thus, this molecule is a severe lachrymator (causes immediate, debilitating eye irritation) and a vesicant (causes blistering). -
The Bis(methylthio)phenyl Group: The presence of two thioether linkages introduces a high potential for stench and metabolic toxicity. Furthermore, thioethers can react violently with strong oxidizers.
Part 1: The Hierarchy of Defense (PPE Selection)
Standard laboratory PPE is insufficient for this compound. The high permeation velocity of
1. Hand Protection: The "Breakthrough" Rule
-
Primary Barrier (Inner): 4-mil Nitrile (disposable).
-
Secondary Barrier (Outer): Silver Shield® / 4H® (EVOH/PE Laminate) or 8-mil Extended Cuff Nitrile.
-
Scientific Rationale: Chlorinated ketones swell and permeate standard nitrile rubber rapidly (often <15 minutes). Laminate gloves provide broad-spectrum resistance to alkyl halides.
-
Protocol: If using double nitrile, change the outer pair every 30 minutes or immediately upon splash.
2. Respiratory & Ocular Protection
-
Primary Engineering Control: All work must occur within a certified chemical fume hood operating at 80–100 fpm face velocity .
-
Ocular Defense: Chemical Splash Goggles (indirect venting) are mandatory. Safety glasses are prohibited because lachrymatory vapors bypass side-shields.
-
Respiratory Backup: If work must occur outside a hood (e.g., balance calibration, waste transport), use a Full-Face Respirator with P100/Organic Vapor (OV) cartridges.
3. Body Protection
-
Standard: Cotton lab coat (buttoned to throat).
-
Enhanced: Chemical-resistant apron (Tyvek® or PVC) for transfers >100mg.
Part 2: Operational Workflow (Step-by-Step)
This protocol utilizes a Self-Validating System : If you detect a garlic/sulfur odor or experience eye irritation, the containment has failed.
Phase A: Preparation & Weighing
-
Static Control: Powders of organic sulfides can be static-prone. Use an anti-static gun on the weighing boat before dispensing.
-
The "Draft Shield" Technique:
-
Place the analytical balance inside the fume hood.
-
If the balance is external, use a pre-tared closed vial method: Tare the vial with cap -> Add solid in hood -> Cap tightly -> Weigh outside -> Return to hood.
-
-
Solvent Selection: Avoid dissolving in highly volatile solvents (like DCM) in open vessels, as the solvent vapors will carry the lachrymator into the lab atmosphere.
Phase B: Reaction & Transfer
-
Cannula Transfer: For liquid solutions, use positive pressure cannula transfer to move reagents between flasks, avoiding open pouring.
-
Glassware Decontamination (In-situ):
-
Do not remove dirty glassware from the hood.
-
Rinse all contaminated spatulas/flasks with a Quenching Solution (see Part 3) before taking them to the wash station.
-
Part 3: Emergency Response & Decontamination
Spill Management Logic:
-
Small Spill (<5g): Absorb with vermiculite. Immediately treat the absorbent with 10% Aqueous Sodium Thiosulfate .
-
Mechanism: Thiosulfate acts as a "soft" nucleophile, attacking the
-carbon and displacing the chloride, converting the toxic alkylator into a harmless thio-adduct. It also helps mask the sulfur stench.
Exposure Response:
-
Skin: Wash with soap and water for 15 minutes.[1] Do not use ethanol, as it increases skin permeability to alkylating agents.
-
Eyes: Flush for 15 minutes.[1] Seek medical attention immediately—corneal damage from alkylators can be delayed.
Part 4: Waste Disposal Strategy
Segregation is critical to prevent dangerous side reactions (e.g., oxidation of the sulfur or polymerization of the ketone).
| Waste Stream Category | Contents | Critical Incompatibility |
| Stream A: Halogenated Organic | Mother liquors, DCM rinses, Product | Strong Bases (NaOH/KOH): Can cause exothermic polymerization of the ketone. |
| Stream B: Solid Hazardous | Contaminated gloves, paper towels, silica gel | Oxidizers: Do not mix with nitric acid or peroxides (sulfide oxidation risk). |
| Stream C: Quenched Aqueous | Thiosulfate rinses from glassware | Acids: Acidifying thiosulfate releases toxic SO₂ gas. |
Part 5: Visualizing the Safety Loop
The following diagram illustrates the "Zero-Exposure" workflow.
Caption: The "Zero-Exposure" workflow emphasizes the critical decision point at "Spill/Leak," mandating immediate thiosulfate quenching to neutralize the alkylating hazard before disposal.
References
-
National Institutes of Health (NIH) / PubChem. Compound Summary: Chloroacetone (Alpha-Chloroketone Class Hazard Data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs (Alkylating Agents). Retrieved from [Link]
-
University of Illinois Urbana-Champaign (DRS). Waste Management Guide: Halogenated Solvents & Chemical Segregation. Retrieved from [Link]
-
Brandeis University. Laboratory Safety Guidelines for Lachrymators. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
